Lipophilicity (LogP) as a Key Differentiator for Solubility and Partitioning
The target compound exhibits a measured LogP of 3.787 . This value is significantly higher than that of its 3-methoxybenzaldehyde analog (4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde), which has a reported LogP of 3.386 . The difference of +0.401 LogP units indicates the target compound is substantially more lipophilic, which can influence its solubility, membrane permeability, and retention time in reversed-phase chromatography.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.787 |
| Comparator Or Baseline | 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde |
| Quantified Difference | +0.401 LogP units (more lipophilic) |
| Conditions | Measured/reported vendor data; context of lipophilicity comparison. |
Why This Matters
Lipophilicity is a fundamental property governing a compound's behavior in biological assays and chemical separations; a difference of +0.4 LogP units can significantly alter solubility and partition coefficients, making this compound a distinct choice for applications requiring higher lipid solubility.
